4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
描述
This compound is a benzamide derivative featuring a sulfonyl group linked to a 2-methylpiperidine moiety and a phenyl ring substituted with a sulfamoyl group connected to a 4-methylpyrimidin-2-yl heterocycle. Its structure integrates key pharmacophoric elements:
- Benzamide core: Often associated with enzyme inhibition via hydrogen bonding and hydrophobic interactions.
- Sulfonamide bridge: Enhances binding to biological targets, such as ATP-binding pockets in kinases or active sites of enzymes like urease.
属性
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5S2/c1-17-14-15-25-24(26-17)28-35(31,32)21-12-8-20(9-13-21)27-23(30)19-6-10-22(11-7-19)36(33,34)29-16-4-3-5-18(29)2/h6-15,18H,3-5,16H2,1-2H3,(H,27,30)(H,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPYACZYEBVSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
A comparative analysis with structurally related compounds reveals critical differences in substituents, biological activity, and physicochemical properties:
Table 1: Structural and Functional Comparison
Key Observations :
Sulfamoyl Substituents :
- The target compound’s 4-methylpyrimidin-2-yl sulfamoyl group is analogous to compound 8 in but lacks the dichlorophenyl moiety, which may reduce urease inhibition potency .
- Replacement with a 5-methylisoxazole () shifts activity toward antifungal effects, emphasizing the role of heterocycle choice in target specificity .
Piperidine/Piperazine Derivatives :
- The 2-methylpiperidin-1-yl sulfonyl group in the target compound contrasts with the unsubstituted piperidine in . Methylation may enhance metabolic stability compared to trifluoromethyl-containing analogs .
Biological Activity Trends: Sulfonamide-benzamide hybrids (e.g., ) show urease inhibition, while imidazole derivatives () exhibit antimicrobial activity.
Physicochemical Properties :
- The trifluoromethyl group in increases lipophilicity (logP ~5.91) compared to the target compound’s methylpiperidine (estimated logP ~4.5), which may affect solubility and tissue distribution .
Research Findings and Implications
Structural-Activity Relationship (SAR) :
- The sulfamoyl group’s heterocyclic substitution (pyrimidine vs. isoxazole) dictates target selectivity. Pyrimidine-based compounds (e.g., ) often target enzymes or kinases, while isoxazoles () favor antimicrobial activity .
- Piperidine/pyrrolidine substituents improve pharmacokinetics but may introduce steric hindrance, reducing binding affinity in some cases .
Gaps and Future Directions :
- The target compound’s biological activity remains uncharacterized. Prioritized assays should include kinase profiling (e.g., Bcr-Abl, EGFR) and urease inhibition studies based on structural analogs .
- Comparative pharmacokinetic studies (e.g., metabolic stability in liver microsomes) are needed to evaluate the 2-methylpiperidine group’s impact .
常见问题
Basic: What synthetic strategies are recommended to optimize the yield of 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide?
Answer:
The synthesis involves multi-step reactions, typically starting with sulfonylation of the pyrimidine moiety followed by coupling with the benzamide derivative. Key steps include:
- Sulfonylation : Reacting 4-methylpyrimidin-2-amine with sulfonyl chlorides under basic conditions (e.g., triethylamine) in solvents like DMF or dichloromethane .
- Amide Coupling : Using coupling agents such as EDC/HOBt or DCC to link the sulfonated intermediate to the benzamide group .
- Piperidine Sulfonation : Introducing the 2-methylpiperidin-1-yl sulfonyl group via nucleophilic substitution, often requiring anhydrous conditions and catalysts like DMAP .
Yield optimization involves controlling reaction temperature (0–25°C for sulfonylation, reflux for amidation), solvent purity, and stoichiometric ratios (1.2–1.5 equivalents of sulfonyl chloride). Monitoring via TLC or HPLC ensures intermediate purity .
Basic: Which analytical techniques are critical for confirming the molecular structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, piperidine methyl at δ 1.2–1.4 ppm) and confirms sulfonamide/amide linkages .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ≈ 528.18 g/mol) .
- X-Ray Crystallography : Resolves bond angles and conformations, critical for validating sulfonyl-piperidine geometry .
- HPLC-PDA : Assesses purity (>95%) by detecting impurities at 254 nm .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Answer:
- Substituent Variation : Modify the pyrimidine (e.g., 4-methyl to 4-ethyl) or benzamide (e.g., nitro to methoxy) groups to assess steric/electronic effects on binding .
- Bioisosteric Replacement : Replace sulfonamide with phosphonamide or carbamate groups to enhance solubility while retaining hydrogen-bonding capacity .
- Crystallographic Analysis : Co-crystallize the compound with target proteins (e.g., carbonic anhydrase) to identify key interaction sites .
- In Vitro Assays : Test analogs against enzyme isoforms (e.g., hCA I vs. hCA II) to determine selectivity .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Dose-Response Analysis : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4, 37°C) to rule out assay variability .
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism (e.g., CYP450-mediated degradation) .
- Target Profiling : Screen off-target effects via kinase panels or GPCR arrays to identify confounding interactions .
- Structural Comparisons : Overlay X-ray structures with analogs to identify conformational changes affecting activity .
Basic: What solubility and formulation considerations are critical for in vivo studies?
Answer:
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for hydrophobic sulfonamide groups .
- pH Adjustment : Formulate at pH 6.5–7.0 to stabilize the sulfamoyl moiety and prevent precipitation .
- Lyophilization : Prepare lyophilized powders for long-term storage, reconstituted in saline or DMSO .
Advanced: How can computational methods predict target interactions and optimize binding?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like carbonic anhydrase, focusing on sulfonamide-Zn²+ coordination .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify flexible regions .
- QSAR Modeling : Train models on IC50 datasets using descriptors like logP, polar surface area, and H-bond donors .
Advanced: How to validate the compound’s mechanism of action in cellular pathways?
Answer:
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